molecular formula C15H20N2 B2926745 3-(azepan-1-ylmethyl)-1H-indole

3-(azepan-1-ylmethyl)-1H-indole

Cat. No.: B2926745
M. Wt: 228.33 g/mol
InChI Key: PDUPXVBNXBQTQH-UHFFFAOYSA-N
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Description

Azepane, also known as hexamethyleneimine, is a seven-membered heterocyclic compound with nitrogen as the heteroatom . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . A compound with both azepane and indole structures could potentially exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of azepane-indole compounds would be characterized by the presence of both azepane and indole rings . The exact structure would depend on the positions of these rings and any additional functional groups .


Chemical Reactions Analysis

Azepane and indole rings can participate in various chemical reactions. For example, indole can undergo electrophilic substitution at the C3 position. Azepane can act as a nucleophile in reactions with electrophiles.


Physical and Chemical Properties Analysis

The physical and chemical properties of azepane-indole compounds would depend on their specific structures. Factors influencing these properties could include the presence and position of functional groups, the degree of unsaturation, and the overall molecular size.

Scientific Research Applications

Catalysis and Synthetic Applications

Research has shown various catalytic and synthetic applications of compounds related to 3-(azepan-1-ylmethyl)-1H-indole, including their use in the construction of complex heterocycles. For instance, rhodium-catalyzed cycloadditions between 3-diazoindolin-2-imines and 1,3-dienes have led to the regioselective preparation of azepino[2,3-b]indoles, demonstrating the utility of these compounds in synthesizing novel heterocyclic structures with potential pharmacological applications (Lang et al., 2017). Additionally, the highly enantioselective synthesis of functionalized azepino[1,2-a]indoles via NHC-catalyzed [3+4] annulation highlights the importance of these compounds in asymmetric synthesis, offering a pathway to create chiral molecules that are significant in drug development (Zhu et al., 2019).

Heterocyclic Construction Methods

Innovative methods for constructing heterocyclic compounds utilize this compound derivatives. Cooperative catalysis involving rhodium and chiral phosphoric acid has facilitated the stereoselective synthesis of oxa-bridged azepino[1,2-a]indoles, showcasing the potential for creating complex molecular architectures with high stereoselectivity (Loui, Suneja, & Schneider, 2021). Moreover, the dearomatization strategy and palladium-catalyzed domino reaction leading to the construction of azepino[5,4,3-cd]indoles from 2-alkynylanilines demonstrate the versatility of these compounds in synthesizing polycyclic structures, which are of great interest for pharmaceutical research (Zheng, Chen, & Fan, 2014).

Synthesis of Benzazepinoindoles

Research has also explored the synthesis of benz[5,6]azepino[4,3-b]indoles via the 1,7-electrocyclisation of azomethine ylides, providing a new general route to this intriguing ring system. The process showcases the broad applicability of azepinoindole derivatives in constructing diverse heterocyclic compounds (Nyerges et al., 2005).

Mechanism of Action

The mechanism of action of azepane-indole compounds would depend on their specific biological targets. For example, some indole-containing compounds are known to interact with serotonin receptors .

Safety and Hazards

The safety and hazards associated with azepane-indole compounds would depend on their specific structures and properties. Some general precautions may include avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-6-10-17(9-5-1)12-13-11-16-15-8-4-3-7-14(13)15/h3-4,7-8,11,16H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUPXVBNXBQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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